Cas no 3999-10-8 (5-phenyl-2H-tetrazole)

5-phenyl-2H-tetrazole structure
5-phenyl-2H-tetrazole structure
Product Name:5-phenyl-2H-tetrazole
CAS-nummer:3999-10-8
MF:C7H6N4
MW:146.14934015274
CID:925134
PubChem ID:87425
Update Time:2025-04-19

5-phenyl-2H-tetrazole Chemische en fysische eigenschappen

Naam en identificatie

    • 5-phenyl-2H-tetrazole
    • 5-Phenyl-1(H)-tetrazole
    • 5-phenyl-2-H-tetrazole
    • EINECS 241-950-8
    • NS00014422
    • UNII-L66K25GN4V
    • BBL038156
    • D70932
    • Enamine_005030
    • SCHEMBL4950
    • NSC11138
    • HMS1408E14
    • Tox21_301684
    • 5-Phenyl tetrazole
    • L66K25GN4V
    • 5-Phenyl(1H)tetrazole
    • 5-phenyl-1H-1,2,3,4-tetrazole
    • MFCD01451271
    • phenyl-tetrazole
    • SMR000419890
    • 5-Phenyl-1H-tetrazol
    • NCGC00256045-01
    • P1109
    • EN300-02959
    • 5-Phenyltetrazole
    • A23408
    • CAS-18039-42-4
    • Expandex 5PT
    • STK020781
    • NCGC00246367-01
    • 5 -Phenyltetrazole
    • IDI1_007617
    • NSC-11138
    • 5-phenyl-tetrazole
    • 5-Phenyl-1H-tetrazole, 99%
    • 5-Phenyl-2H-tetraazole, AldrichCPR
    • MFCD00022388
    • 18039-42-4
    • AE-641/00394022
    • 5-Phenyltetrazole (VAN)
    • phenyl tetrazole
    • AKOS000277280
    • 2H-Tetrazole, 5-phenyl-
    • MA 1623
    • NSC 11138
    • Kempore 50XPT
    • DB-011455
    • CS-0016050
    • Expandex OX 5PT
    • Z56887706
    • AKOS000262997
    • CHEMBL39261
    • 5-Phenyltetrazole;1H-Tetrazole, 5-phenyl-
    • W-107812
    • 3999-10-8
    • 5-phenyl-2H-1,2,3,4-tetrazole
    • DTXCID4024858
    • HMS2797H22
    • BCP21892
    • Q27282760
    • 5-Phenyl-1H-tetraazole
    • 5-Phenyl-1H-tetrazole
    • DTXSID6044858
    • (tetrazol-5-yl)benzene
    • AM20060882
    • Tetrazole, 5-phenyl-
    • AC-17071
    • CS-10905
    • BDBM50078835
    • 1H-Tetrazole, 5-phenyl-
    • Phenyltetrazole
    • AC-8304
    • PS-4462
    • MLS000779707
    • 5-phenyl-2H-1,2,3,4-tetraazole
    • 5-Phenyl-1H-tetraazole #
    • Inchi: 1S/C7H6N4/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5H,(H,8,9,10,11)
    • InChI-sleutel: MARUHZGHZWCEQU-UHFFFAOYSA-N
    • LACHT: N1=C(C2C=CC=CC=2)N=NN1

Berekende eigenschappen

  • Exacte massa: 146.059246
  • Monoisotopische massa: 146.059246
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 122
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 54.5
  • XLogP3: 1.1
Aanbevolen leveranciers
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.